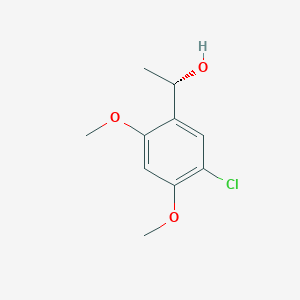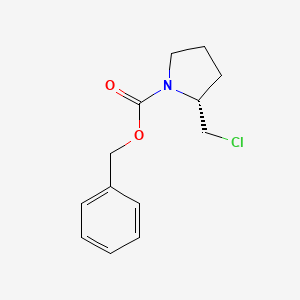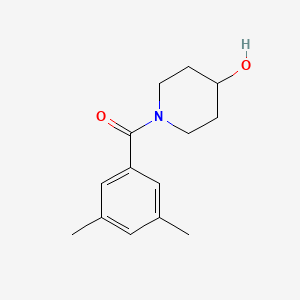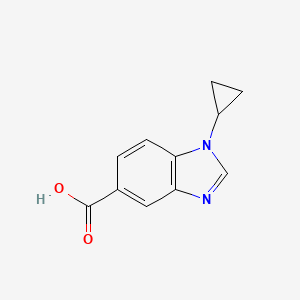
2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid
Overview
Description
“2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It’s slightly soluble in water .
Synthesis Analysis
The synthesis of this compound involves a series of reactions starting from the aldehydes. The preparation of allyl alcohols from their corresponding aldehydes by the reaction of sodium borohydride in methanol at room temperature is reported . Finally, the compound is synthesized by condensing sodium methyl sulfinates with allyl alcohols in the presence of BF3.Et2O in acetic acid medium at room temperature for about 2–3 hours .Molecular Structure Analysis
The molecular formula of “2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid” is C9H10O4S . The exact mass is 214.029984 . The compound has a density of 1.4±0.1 g/cm3 .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of novel methyl sulfones in acetic acid medium . It has also been used in the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives .Physical And Chemical Properties Analysis
The compound has a melting point of 136-140 °C (lit.) . It’s slightly soluble in water . The boiling point is 443.0±37.0 °C at 760 mmHg .Scientific Research Applications
Pharmaceuticals
This compound finds application in the pharmaceutical industry, where it is used to synthesize various medicinal products. It has been involved in the design and synthesis of selective COX-2 inhibitors, which are important for their anti-inflammatory properties .
Biological Assessment
Research has been conducted on derivatives of this compound for their potential biological activities, including antimicrobial and anti-inflammatory effects .
Crystallography
The compound’s crystal structure has been studied, which aids in understanding its physical and chemical properties in solid-state form .
Mechanism of Action
Target of Action
The primary target of 2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .
Mode of Action
2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid acts as a selective inhibitor of the COX-2 enzyme . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins, a process catalyzed by the COX enzymes. By selectively inhibiting COX-2, the compound reduces the production of prostaglandins, particularly those involved in inflammation and pain .
Pharmacokinetics
These predictions suggest that the compound may have favorable bioavailability and drug-likeness profiles .
Result of Action
The inhibition of COX-2 by 2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, pain, and fever . In vitro and in vivo evaluations have shown that the compound has potent anti-inflammatory activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c1-17(15,16)7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYIZYUGJXPLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650384 | |
| Record name | [4-(Methanesulfonyl)-2-nitrophenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Methylsulfonyl)-2-nitrophenyl)acetic acid | |
CAS RN |
929000-10-2 | |
| Record name | [4-(Methanesulfonyl)-2-nitrophenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1370654.png)




![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)
